2-Bromo-6-fluoro-N-propylbenzamide
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Overview
Description
2-Bromo-6-fluoro-N-propylbenzamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively, and a propyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-N-propylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-fluorobenzoic acid as the starting material.
Amidation Reaction: The 2-bromo-6-fluorobenzoic acid is reacted with propylamine under appropriate conditions to form this compound. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reaction conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions involving a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluoro-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules in specific ways.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-N-propylbenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzamide: Similar structure but lacks the propyl group on the nitrogen atom.
2-Bromo-6-fluoro-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
2-Bromo-6-fluoro-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2-Bromo-6-fluoro-N-propylbenzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms also imparts distinct properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications.
Properties
IUPAC Name |
2-bromo-6-fluoro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLFTXVDXJOXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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